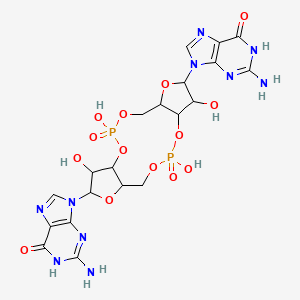

Bis(3',5')-cyclic diguanylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(3’,5’)-cyclic diguanylic acid is a cyclic dinucleotide that plays a crucial role in bacterial signal transduction It is involved in regulating various cellular processes, including biofilm formation, motility, and virulence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3’,5’)-cyclic diguanylic acid typically involves the cyclization of guanosine monophosphate (GMP) derivatives. One common method is the enzymatic synthesis using diguanylate cyclase enzymes, which catalyze the formation of the cyclic dinucleotide from two molecules of GMP. The reaction conditions often include the presence of magnesium ions (Mg²⁺) as cofactors and a suitable buffer system to maintain the pH.

Industrial Production Methods

Industrial production of bis(3’,5’)-cyclic diguanylic acid may involve biotechnological approaches, such as the use of genetically engineered bacteria that overexpress diguanylate cyclase enzymes. These bacteria can be cultured in large bioreactors, and the compound can be extracted and purified from the bacterial cells using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(3’,5’)-cyclic diguanylic acid can undergo various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions.

Common Reagents and Conditions

Hydrolysis: This reaction can be catalyzed by phosphodiesterases, which cleave the cyclic phosphate bonds, resulting in the formation of linear diguanylic acid.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can oxidize the guanine bases, leading to the formation of oxidized derivatives.

Complexation: The compound can form complexes with metal ions like magnesium (Mg²⁺) and calcium (Ca²⁺), which can influence its stability and biological activity.

Major Products Formed

Hydrolysis: Linear diguanylic acid.

Oxidation: Oxidized guanine derivatives.

Complexation: Metal ion complexes of bis(3’,5’)-cyclic diguanylic acid.

Scientific Research Applications

Bis(3’,5’)-cyclic diguanylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study nucleotide interactions and cyclic dinucleotide chemistry.

Biology: It plays a key role in bacterial signal transduction, regulating processes such as biofilm formation, motility, and virulence. Researchers study its role in bacterial communication and its potential as a target for antimicrobial therapies.

Medicine: The compound is being investigated for its potential in developing new antibiotics and treatments for bacterial infections. It is also studied for its role in modulating the immune response.

Industry: Bis(3’,5’)-cyclic diguanylic acid is used in the development of biosensors and biofilm control strategies in industrial settings.

Mechanism of Action

Bis(3’,5’)-cyclic diguanylic acid exerts its effects by binding to specific receptor proteins, such as PilZ domain proteins, which then trigger downstream signaling pathways. These pathways regulate various cellular processes, including the production of extracellular polymeric substances (EPS) for biofilm formation, the expression of virulence factors, and the modulation of bacterial motility. The compound’s ability to form complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Bis(3’,5’)-cyclic diguanylic acid is unique among cyclic dinucleotides due to its specific role in bacterial signal transduction. Similar compounds include:

Cyclic diadenylate monophosphate (c-di-AMP): Another cyclic dinucleotide involved in bacterial signaling, but it primarily regulates cell wall homeostasis and DNA repair.

Cyclic GMP-AMP (cGAMP): A cyclic dinucleotide involved in the immune response in eukaryotic cells, particularly in the activation of the STING pathway.

Properties

IUPAC Name |

2-amino-9-[17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFDLKSEZWEFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N10O14P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride](/img/structure/B11931387.png)

![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11931391.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931399.png)

![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)

![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)

![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)

![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)

![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)

![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)